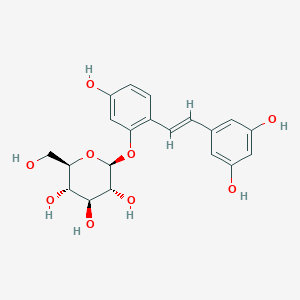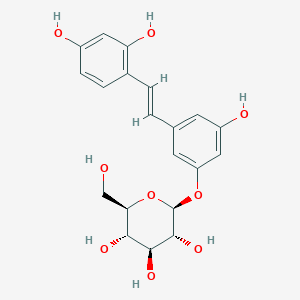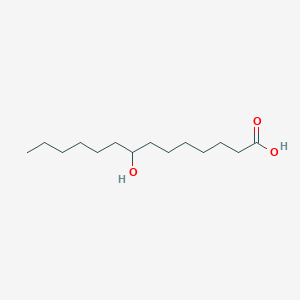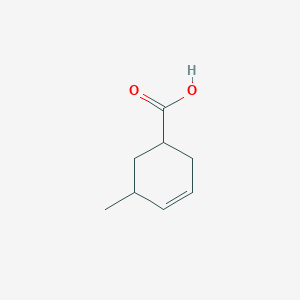
5-Methylcyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylcyclohex-3-ene-1-carboxylic acid, also known as MCHA, is a cyclic amino acid that is commonly used in scientific research. It is a non-proteinogenic amino acid, which means that it is not incorporated into proteins during translation. MCHA is synthesized through a variety of methods, including the oxidation of 5-methylcyclohexene and the hydrolysis of 5-methylcyclohex-2-ene-1-carboxylic acid.
Mecanismo De Acción
The mechanism of action of 5-Methylcyclohex-3-ene-1-carboxylic acid is not well understood. It is thought to inhibit enzyme activity through the formation of a covalent bond between 5-Methylcyclohex-3-ene-1-carboxylic acid and the active site of the enzyme. This covalent bond may interfere with the ability of the enzyme to catalyze its reaction.
Efectos Bioquímicos Y Fisiológicos
5-Methylcyclohex-3-ene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above. 5-Methylcyclohex-3-ene-1-carboxylic acid has also been shown to have antibacterial and antifungal properties. In addition, 5-Methylcyclohex-3-ene-1-carboxylic acid has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methylcyclohex-3-ene-1-carboxylic acid in lab experiments is its ability to inhibit enzyme activity. This can be useful in the study of enzyme mechanisms and the development of new drugs. However, 5-Methylcyclohex-3-ene-1-carboxylic acid may have limitations in certain experiments due to its potential toxicity and instability.
Direcciones Futuras
There are several future directions for the study of 5-Methylcyclohex-3-ene-1-carboxylic acid. One direction is the development of new drugs based on the structure of 5-Methylcyclohex-3-ene-1-carboxylic acid. Another direction is the study of the mechanism of action of 5-Methylcyclohex-3-ene-1-carboxylic acid and its interaction with enzymes. Additionally, the antibacterial, antifungal, and anti-inflammatory properties of 5-Methylcyclohex-3-ene-1-carboxylic acid may be further explored for potential therapeutic applications.
Métodos De Síntesis
5-Methylcyclohex-3-ene-1-carboxylic acid can be synthesized through several methods. One method involves the oxidation of 5-methylcyclohexene using potassium permanganate. Another method involves the hydrolysis of 5-methylcyclohex-2-ene-1-carboxylic acid using sodium hydroxide. 5-Methylcyclohex-3-ene-1-carboxylic acid can also be synthesized through the reaction of 2,3-dibromo-5-methylcyclohex-2-ene-1-carboxylic acid with sodium methoxide.
Aplicaciones Científicas De Investigación
5-Methylcyclohex-3-ene-1-carboxylic acid is commonly used in scientific research as a building block for the synthesis of peptides and proteins. It is also used in the study of enzyme mechanisms and the development of new drugs. 5-Methylcyclohex-3-ene-1-carboxylic acid has been shown to inhibit the activity of certain enzymes, including ribonuclease A and carboxypeptidase B. This inhibition is thought to occur through the formation of a covalent bond between 5-Methylcyclohex-3-ene-1-carboxylic acid and the active site of the enzyme.
Propiedades
Número CAS |
130422-89-8 |
|---|---|
Nombre del producto |
5-Methylcyclohex-3-ene-1-carboxylic acid |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
5-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10) |
Clave InChI |
HKCPDPSBVNMCBM-UHFFFAOYSA-N |
SMILES |
CC1CC(CC=C1)C(=O)O |
SMILES canónico |
CC1CC(CC=C1)C(=O)O |
Sinónimos |
3-Cyclohexene-1-carboxylic acid, 5-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



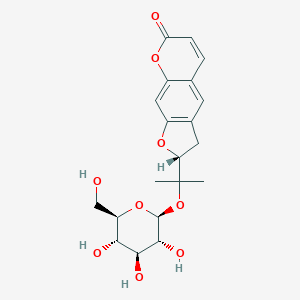
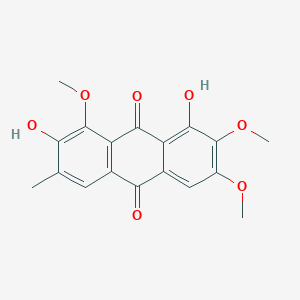
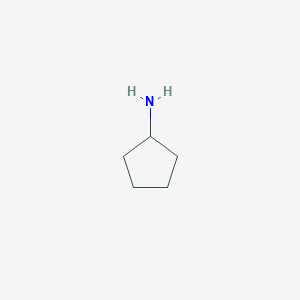
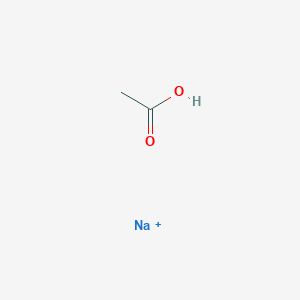
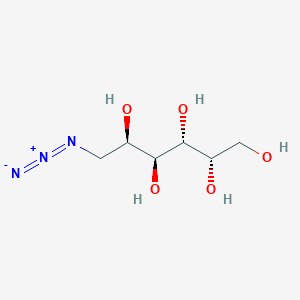
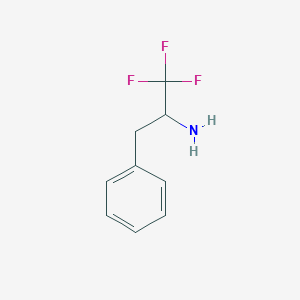
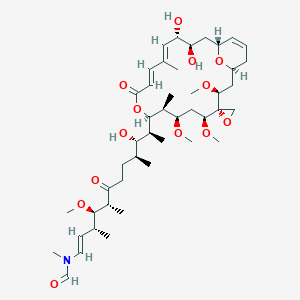
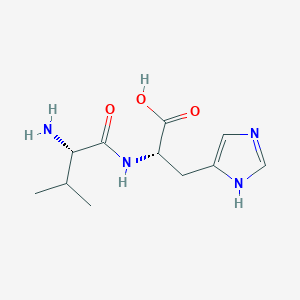
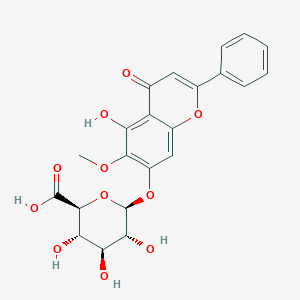
![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)

